2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-13-7-8-16-18(11-13)28-20(23-16)24-19(26)12-27-21-22-9-10-25(21)17-6-4-5-14(2)15(17)3/h4-11H,12H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICOAMUNAVYNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that incorporates imidazole and thiazole moieties. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 408.5 g/mol. Its structure features a thioether linkage and various heterocycles that enhance its biological interactions.
Biological Activity Overview
Research indicates that compounds with imidazole and thiazole structures exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole exhibit promising antimicrobial properties against various pathogens. For example, thiazole derivatives have shown inhibitory effects on the growth of Candida species and other microorganisms .
- Anticancer Activity : Thiazole-containing compounds have been investigated for their anticancer properties. In vitro studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of Bcl-2 protein activity .
- Antimalarial Activity : Some thiazole analogs have shown efficacy against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies indicate that specific modifications to the thiazole ring can significantly enhance antimalarial potency .
The mechanism by which 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide exerts its biological effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
- Apoptosis Induction : Certain structural features allow these compounds to induce apoptosis in cancer cells through intrinsic pathways by affecting mitochondrial membrane potential and promoting reactive oxygen species (ROS) generation .
- Antimicrobial Mechanisms : The antimicrobial action is likely due to disruption of microbial cell membranes or interference with metabolic pathways essential for pathogen survival .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of thiazole and imidazole derivatives:
| Compound Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups at ortho positions | Increased antimalarial potency |
| Methyl substitutions on phenyl rings | Enhanced anticancer activity |
| Thioether linkages | Improved enzyme inhibition |
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications led to significant reductions in bacterial growth .
- Anticancer Studies : In vitro assays demonstrated that specific derivatives of the compound induced apoptosis in HeLa cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Antimalarial Research : A recent investigation into thiazole analogs identified promising candidates with low cytotoxicity against human liver cells while maintaining high activity against Plasmodium strains .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide . For instance, a series of derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as effective antimicrobial agents .
Anticancer Properties
The anticancer activity of imidazole and thiazole derivatives has been extensively studied. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, a study investigated a range of benzimidazole derivatives, which share structural similarities with the target compound, revealing their effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . These findings suggest that 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide may also possess significant anticancer properties.
Antitubercular Activity
The compound's potential as an antitubercular agent has been explored in related studies. Research focusing on similar acetamide derivatives has demonstrated their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. In vitro assays showed that these compounds could inhibit vital mycobacterial enzymes, indicating a promising avenue for further development in the fight against tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds. Studies have shown that modifications in the imidazole or thiazole moieties can significantly influence the biological activity of these compounds. For instance, variations in substituents on the aromatic rings can enhance potency and selectivity towards specific biological targets .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide with various biological targets. These computational studies suggest that the compound could effectively interact with enzymes involved in cancer progression and bacterial resistance mechanisms, providing a theoretical basis for its therapeutic potential .
Chemical Reactions Analysis
Functional Group Reactions
The compound’s reactivity is governed by its thioether (S-) , acetamide (-NHCO-) , and aromatic rings (imidazole and benzo[d]thiazole). Key reactions include:
Oxidation
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Thioether oxidation : The sulfur atom in the thioether can oxidize to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Benzo[d]thiazole stability : The benzo[d]thiazole ring may resist oxidation due to its aromaticity .
Substitution Reactions
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Electrophilic aromatic substitution : The dimethylphenyl group and benzo[d]thiazole ring may participate in electrophilic substitution (e.g., nitration or bromination).
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Nucleophilic substitution : The acetamide’s nitrogen could undergo substitution if activated, though steric hindrance from the bulky substituents may limit reactivity.
Hydrolysis
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Amide hydrolysis : Under acidic or basic conditions, the acetamide group may hydrolyze to form carboxylic acids or amines, depending on the catalyst.
Biological Interactions
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Enzyme inhibition : The compound’s imidazole and thioether moieties may interact with enzymes like acetylcholinesterase or alpha-glucosidase , as observed in similar sulfonamide-acetamide derivatives.
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Antimicrobial activity : The benzo[d]thiazole ring and sulfur-containing groups are known to disrupt microbial membranes or inhibit essential enzymes .
Structural Stability
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Tautomerism : The imidazole ring may exhibit tautomerism between N-H and N-H forms, affecting reactivity.
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Non-covalent interactions : The aromatic rings and sulfur atom may facilitate hydrogen bonding or π-π stacking in biological systems .
Comparison of Reaction Conditions
| Reaction Type | Reagents/Conditions | Expected Products | Yield (Typical) | Reference |
|---|---|---|---|---|
| Thioether oxidation | H₂O₂, m-CPBA | Sulfoxide/sulfone | Moderate | |
| Nucleophilic substitution (thio group) | KOH, DMSO, elevated temperature | S-linked derivatives | High | |
| Electrophilic substitution | Br₂, HNO₃ | Brominated/nitrated derivatives | Variable | |
| Amide hydrolysis | HCl/H₂O, NaOH | Carboxylic acid/amine | High |
Research Findings and Implications
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Antimicrobial potential : Analogous thioacetamides (e.g., benzimidazole derivatives) exhibit broad-spectrum antimicrobial activity, suggesting this compound may target similar pathways.
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Enzyme inhibition : The presence of a benzodioxane-like structure (if present) could enhance binding to enzymes like acetylcholinesterase.
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SAR trends : Substituents like methyl groups on aromatic rings (e.g., 2,3-dimethylphenyl) may influence lipophilicity and biological efficacy .
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Imidazole vs. Benzimidazole: The target compound’s imidazole ring differs from benzimidazole-containing analogues (e.g., W1 in and 9a–9e in ).
Benzothiazole vs. Thiazole-Triazole Hybrids :
The 6-methylbenzo[d]thiazole in the target contrasts with thiazole-triazole hybrids (e.g., 9c in ). Thiazole-triazole systems, such as 9c , often show improved solubility due to polar triazole nitrogens, whereas the methyl group on the benzothiazole may enhance lipophilicity and membrane permeability .
Substituent Effects on Bioactivity
Electron-Withdrawing vs. Electron-Donating Groups :
Compounds like W1 () with a 2,4-dinitrophenyl group exhibit strong electron-withdrawing effects, enhancing reactivity but possibly reducing metabolic stability. In contrast, the target’s 2,3-dimethylphenyl group provides electron-donating methyl substituents, which could stabilize the compound in vivo .Aryl Thiazole Modifications :
Derivatives such as 9b (4-fluorophenyl) and 9c (4-bromophenyl) in demonstrate that halogen substitutions can improve antimicrobial potency via increased electrophilicity. The target’s 6-methylbenzothiazole lacks halogens but may compensate with hydrophobic interactions in target binding .
Comparative Physicochemical Data
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by testing solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, potassium carbonate), and temperature control (e.g., 273 K for carbodiimide-mediated coupling). Purification via recrystallization (ethanol/acetone mixtures) and validation through elemental analysis, IR, and NMR spectroscopy ensures structural fidelity .
Q. What analytical techniques are most reliable for characterizing its structural integrity?
- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., thioether, acetamide). X-ray crystallography resolves stereoelectronic properties, as demonstrated for analogous thiazole-acetamide derivatives .
Q. How can researchers screen its biological activity in preliminary assays?
- Methodological Answer : Employ in vitro assays targeting COX-1/2 inhibition (via enzyme-linked immunosorbent assays) or antimicrobial activity (disk diffusion methods). Reference structurally similar compounds (e.g., imidazo[2,1-b]thiazoles) with documented anti-inflammatory or antitumor properties .
Advanced Research Questions
Q. What computational strategies can elucidate its binding mechanisms with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, validated by molecular dynamics simulations (e.g., AMBER). Compare with analogs like 9c, which showed favorable binding poses in acetylcholinesterase studies .
Q. How can contradictory data on its bioactivity across studies be resolved?
- Methodological Answer : Conduct meta-analysis of assay conditions (e.g., cell lines, concentrations). Replicate experiments with standardized protocols (e.g., IC determination) and validate using orthogonal methods (e.g., SPR for binding affinity) .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Methodological Answer : Optimize solvent systems (methanol/acetone 1:1) and slow evaporation. Use seeding techniques and temperature gradients. For stubborn cases, consider co-crystallization with stabilizing ligands .
Q. How does substituent variation on the aryl rings influence its pharmacokinetic properties?
- Methodological Answer : Synthesize derivatives with halogen (e.g., 9b: 4-F, 9c: 4-Br) or methyl/methoxy groups (9d, 9e). Assess logP (HPLC), metabolic stability (microsomal assays), and permeability (Caco-2 models) to build QSAR frameworks .
Q. What in vitro toxicity models are appropriate for preclinical safety evaluation?
- Methodological Answer : Use MTT assays on hepatocyte (HepG2) and renal (HEK293) cell lines. Reference safety protocols for thiazole derivatives, including skin/eye irritation tests and acute toxicity in zebrafish embryos .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
